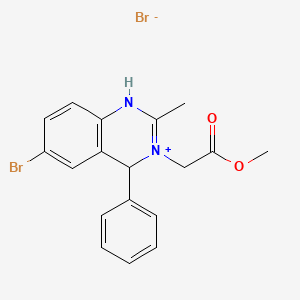
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide is a useful research compound. Its molecular formula is C18H18Br2N2O2 and its molecular weight is 454.162. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Rapid Demethylation Techniques : A study introduced a microwave-enhanced method for rapid demethylation of methyl phenyl ethers, potentially applicable for synthesizing precursor compounds and removing protecting groups in hydroxyl-containing aromatic rings. This method could be relevant for modifying compounds like 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide for specific research applications (Fredriksson & Stone-Elander, 2002).
Biological Applications and Potential
Antituberculosis Activity : Some derivatives of bromoquinazolinones have been synthesized and evaluated for their antituberculosis activity, showcasing the potential pharmacological importance of bromoquinazolinone compounds in developing new therapeutic agents (Bai et al., 2011).
Antiproliferative Activity Against Cancer Cells : Research on indenopyrazoles, synthesized from compounds related to bromoquinazolinones, identified a series with promising antiproliferative activity toward human cancer cells. This suggests that bromoquinazolinone derivatives might play a role in cancer research by inhibiting tubulin polymerization, a mechanism involved in cell division (Minegishi et al., 2015).
Chemical Synthesis and Modification
- Synthesis of Quinazolinone Derivatives : Studies focused on synthesizing substituted 6-bromoquinazolinones, highlighting their pharmacological significance in anti-inflammatory, analgesic, and antibacterial activities. This underlines the versatility of bromoquinazolinone derivatives in synthesizing compounds with varied biological activities (Rajveer et al., 2010).
Dyes and Fluorescent Applications
- Synthesis of New Dyes : The synthesis and study of a new biscyanine dye based on quinolinium derivatives demonstrate the potential use of bromoquinazolinone-related compounds in developing fluorescent materials for various scientific applications (Yelenich et al., 2016).
Propiedades
IUPAC Name |
methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2.BrH/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2;/h3-10,18H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIGYXWYFZIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3)CC(=O)OC.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
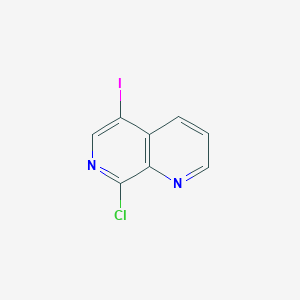


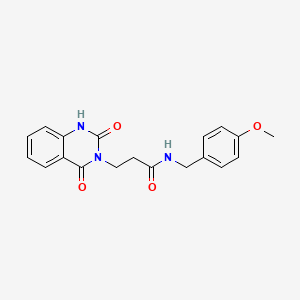
![N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2626977.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626978.png)


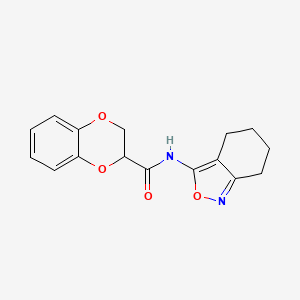


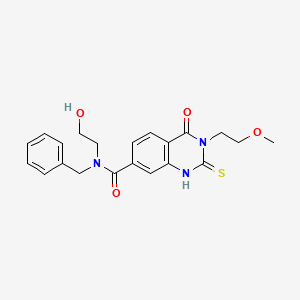
![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)